

Indoline-7-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indoline-7-carbaldehyde*

Cat. No.: *B128968*

[Get Quote](#)

CAS Number: 143262-21-9

This technical guide provides a comprehensive overview of **Indoline-7-carbaldehyde**, also known as 2,3-dihydro-1H-indole-7-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this heterocyclic compound.

Chemical Identification and Properties

Indoline-7-carbaldehyde is a derivative of indoline, featuring a carbaldehyde group at the 7th position of the indoline ring. Its core structure is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	143262-21-9	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	2,3-dihydro-1H-indole-7-carbaldehyde	
Synonyms	Indoline-7-carboxaldehyde	[1]
Predicted XlogP	1.4	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **Indoline-7-carbaldehyde** is not readily available in the public domain. The following tables present predicted data and data from its aromatic analog, Indole-7-carboxaldehyde, for reference. Researchers should perform their own analytical characterization for confirmation.

Table 2: Predicted Mass Spectrometry Data for **Indoline-7-carbaldehyde**

Adduct	m/z
[M+H] ⁺	148.07570
[M+Na] ⁺	170.05764
[M-H] ⁻	146.06114
[M] ⁺	147.06787

Data sourced from predicted values.[\[2\]](#)

Table 3: Experimental Spectroscopic Data for the Aromatic Analog, Indole-7-carboxaldehyde (CAS: 1074-88-0)

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ (ppm): 9.98 (s, 1H, CHO), 8.15 (d, 1H), 7.85 (d, 1H), 7.25 (t, 1H), 7.15 (m, 1H), 6.65 (m, 1H)
¹³ C NMR	Not readily available
Mass Spectrometry (GC-MS)	Major fragments at m/z: 145, 116, 144
Melting Point	87-91 °C

Note: This data is for the aromatic analog and may differ significantly from the target compound, Indoline-7-carbaldehyde.[\[3\]](#)

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Indoline-7-carbaldehyde** is not widely published. However, a general approach can be inferred from the synthesis of other substituted indolines. A plausible synthetic route would involve the reduction of the corresponding indole, Indole-7-carboxaldehyde.

General Experimental Protocol: Reduction of Indole-7-carboxaldehyde

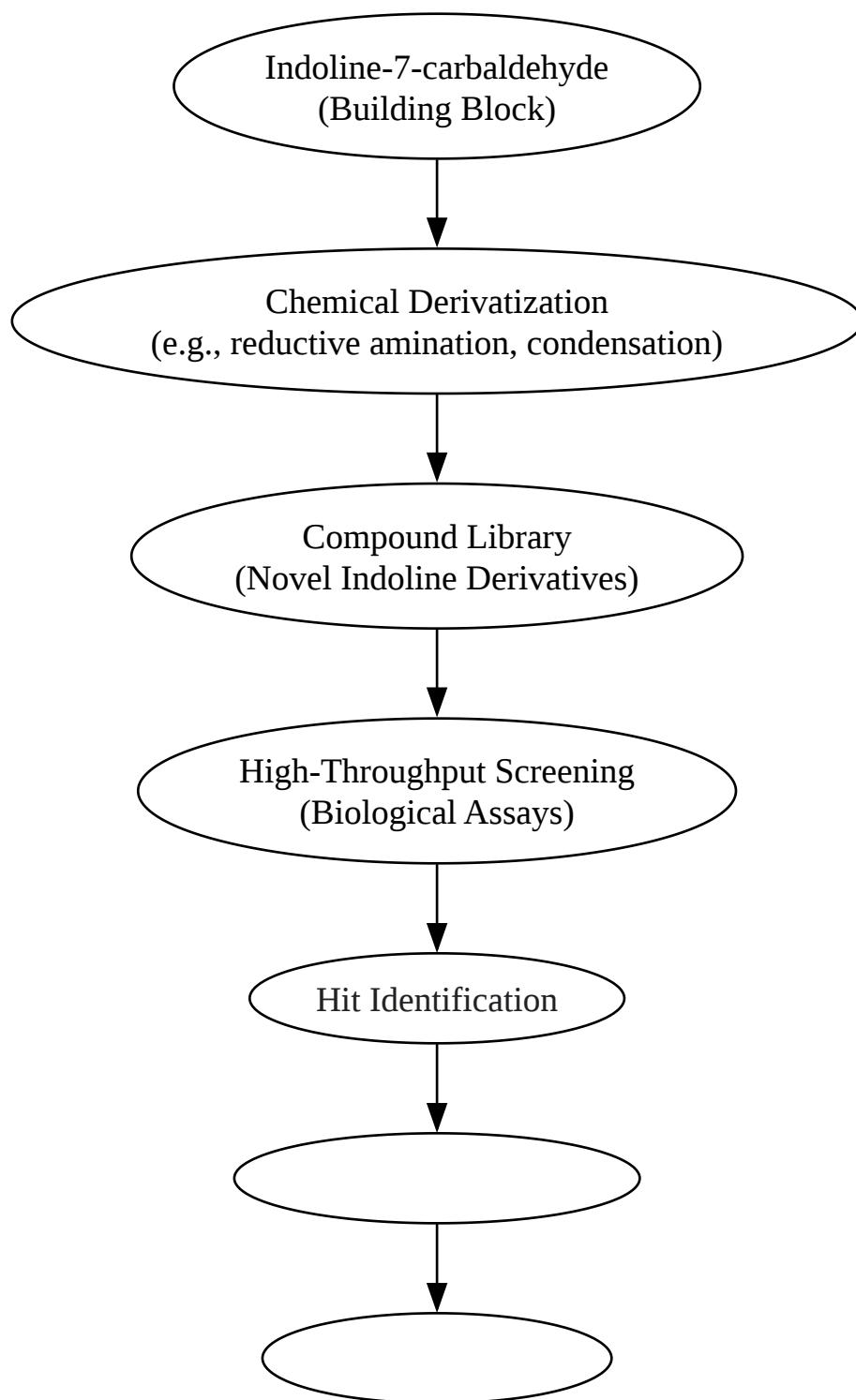
This protocol is a generalized procedure and may require optimization.

Materials:

- Indole-7-carboxaldehyde
- Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
- Acetic acid
- Methanol or another suitable solvent
- Standard laboratory glassware and workup reagents

Procedure:

- Dissolve Indole-7-carboxaldehyde in a suitable solvent such as methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium cyanoborohydride in the same solvent.
- Add acetic acid dropwise to the reaction mixture to maintain a slightly acidic pH.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.


Diagram 1: General Synthesis Workflow[Click to download full resolution via product page](#)**Caption:** A generalized workflow for the synthesis of **Indoline-7-carbaldehyde**.

Biological Activity and Applications

There is limited specific information available in the public domain regarding the biological activity or direct involvement of **Indoline-7-carbaldehyde** in signaling pathways. The majority of research focuses on its aromatic counterpart, indole-3-carboxaldehyde, which has been shown to possess anti-inflammatory and other biological activities.

Indoline scaffolds, in general, are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds.^[4] They often serve as key intermediates in the synthesis of more complex molecules with therapeutic potential.^[4]

Given the lack of specific data for **Indoline-7-carbaldehyde**, its primary application for researchers would likely be as a chemical intermediate for the synthesis of novel indoline-based compounds for screening in various drug discovery programs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. PubChemLite - Indoline-7-carboxaldehyde (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 3. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indoline-7-carbaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128968#indoline-7-carbaldehyde-cas-number-and-identification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com